molecular formula C16H17N5O2S2 B11057522 2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11057522
M. Wt: 375.5 g/mol
InChI Key: ISBXYQXBJHRANS-UHFFFAOYSA-N
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Description

2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a thiadiazole ring, and a hydroxybenzyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.

    Introduction of the Hydroxybenzyl Group: This step involves the alkylation of the imidazole ring with 4-hydroxybenzyl bromide under basic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling of the Rings: The final step involves coupling the imidazole and thiadiazole rings through a sulfanyl linkage, followed by acylation with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxybenzyl group can undergo oxidation to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The sulfanyl group can be substituted with various electrophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies. Its structural features suggest it could interact with biological macromolecules in specific ways.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. The presence of the imidazole and thiadiazole rings suggests it might have antimicrobial, antifungal, or anticancer activities.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxybenzyl group may facilitate binding to active sites, while the imidazole and thiadiazole rings could participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2,6-Ditert-butyl-4-[({5-[(3,5-ditert-butyl-4-hydroxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]phenol

Uniqueness

The uniqueness of 2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide lies in its specific combination of functional groups and rings. The presence of both imidazole and thiadiazole rings, along with the hydroxybenzyl group, provides a distinct set of chemical properties and potential biological activities that are not commonly found in other compounds.

Properties

Molecular Formula

C16H17N5O2S2

Molecular Weight

375.5 g/mol

IUPAC Name

2-[[4-[(4-hydroxyphenyl)methyl]-5-methyl-1H-imidazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H17N5O2S2/c1-9-13(7-11-3-5-12(22)6-4-11)18-15(17-9)24-8-14(23)19-16-21-20-10(2)25-16/h3-6,22H,7-8H2,1-2H3,(H,17,18)(H,19,21,23)

InChI Key

ISBXYQXBJHRANS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=NN=C(S2)C)CC3=CC=C(C=C3)O

Origin of Product

United States

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